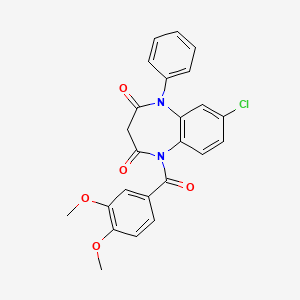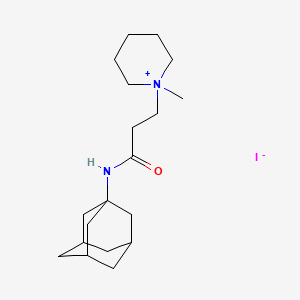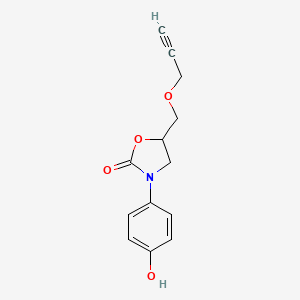![molecular formula C17H16Cl2N2O2 B14695161 N-[(E)-benzylideneamino]-3,5-dichloro-4-propan-2-yloxybenzamide CAS No. 23959-52-6](/img/structure/B14695161.png)
N-[(E)-benzylideneamino]-3,5-dichloro-4-propan-2-yloxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(E)-benzylideneamino]-3,5-dichloro-4-propan-2-yloxybenzamide is a synthetic organic compound characterized by its unique chemical structure. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. Its structure consists of a benzylideneamino group attached to a dichlorobenzamide core, with a propan-2-yloxy substituent.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-benzylideneamino]-3,5-dichloro-4-propan-2-yloxybenzamide typically involves a multi-step process:
Formation of Benzylideneamino Intermediate: The initial step involves the condensation of benzaldehyde with an amine to form the benzylideneamino intermediate.
Introduction of Dichlorobenzamide Core: The intermediate is then reacted with 3,5-dichloro-4-hydroxybenzamide under specific conditions to introduce the dichlorobenzamide core.
Attachment of Propan-2-yloxy Group: Finally, the propan-2-yloxy group is introduced through an etherification reaction, completing the synthesis of the compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Key factors include temperature control, reaction time, and the use of catalysts to enhance reaction efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
N-[(E)-benzylideneamino]-3,5-dichloro-4-propan-2-yloxybenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.
Applications De Recherche Scientifique
N-[(E)-benzylideneamino]-3,5-dichloro-4-propan-2-yloxybenzamide has diverse applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of N-[(E)-benzylideneamino]-3,5-dichloro-4-propan-2-yloxybenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-[(E)-benzylideneamino]-3,5-dichloro-4-methoxybenzamide
- N-[(E)-benzylideneamino]-3,5-dichloro-4-ethoxybenzamide
Uniqueness
N-[(E)-benzylideneamino]-3,5-dichloro-4-propan-2-yloxybenzamide is unique due to its specific substituents, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific applications.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propriétés
Numéro CAS |
23959-52-6 |
|---|---|
Formule moléculaire |
C17H16Cl2N2O2 |
Poids moléculaire |
351.2 g/mol |
Nom IUPAC |
N-[(E)-benzylideneamino]-3,5-dichloro-4-propan-2-yloxybenzamide |
InChI |
InChI=1S/C17H16Cl2N2O2/c1-11(2)23-16-14(18)8-13(9-15(16)19)17(22)21-20-10-12-6-4-3-5-7-12/h3-11H,1-2H3,(H,21,22)/b20-10+ |
Clé InChI |
MPYFFZFBSCXEQJ-KEBDBYFISA-N |
SMILES isomérique |
CC(C)OC1=C(C=C(C=C1Cl)C(=O)N/N=C/C2=CC=CC=C2)Cl |
SMILES canonique |
CC(C)OC1=C(C=C(C=C1Cl)C(=O)NN=CC2=CC=CC=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


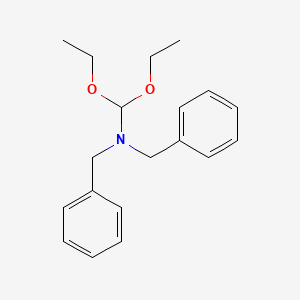




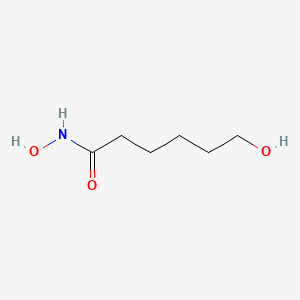
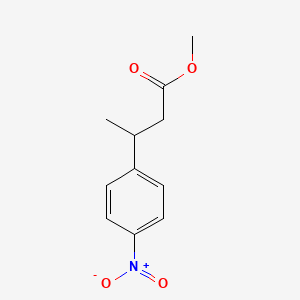
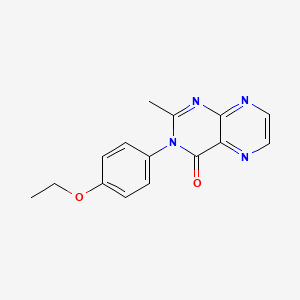

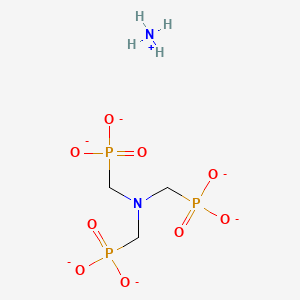
![3-[2-(3-Sulfanylpropylsulfanyl)ethylsulfanyl]propane-1-thiol](/img/structure/B14695177.png)
